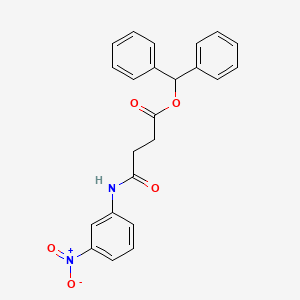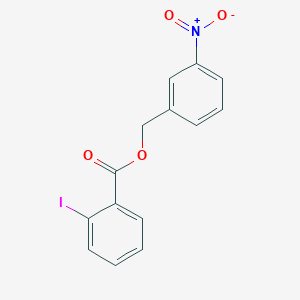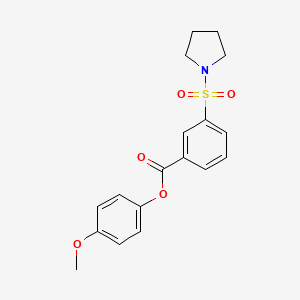![molecular formula C22H18ClNO3 B3542169 Benzhydryl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B3542169.png)
Benzhydryl 2-[(4-chlorobenzoyl)amino]acetate
Vue d'ensemble
Description
Benzhydryl 2-[(4-chlorobenzoyl)amino]acetate is an organic compound that belongs to the class of benzhydryl derivatives This compound is characterized by the presence of a benzhydryl group attached to an acetate moiety, with a 4-chlorobenzoyl group linked through an amide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 2-[(4-chlorobenzoyl)amino]acetate typically involves the following steps:
Formation of Benzhydryl Chloride: Benzhydryl chloride is prepared by the chlorination of diphenylmethane using thionyl chloride or phosphorus trichloride.
Synthesis of 4-Chlorobenzoyl Chloride: 4-Chlorobenzoyl chloride is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride.
Amide Formation: The 4-chlorobenzoyl chloride is then reacted with glycine to form 2-[(4-chlorobenzoyl)amino]acetic acid.
Esterification: Finally, the 2-[(4-chlorobenzoyl)amino]acetic acid is esterified with benzhydryl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of benzhydryl ketone derivatives.
Reduction: Formation of benzhydryl alcohol derivatives.
Substitution: Formation of substituted benzhydryl derivatives.
Applications De Recherche Scientifique
Benzhydryl 2-[(4-chlorobenzoyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzhydryl 2-[(4-chlorobenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzhydryl acetate: Shares the benzhydryl group but lacks the 4-chlorobenzoyl moiety.
4-Chlorobenzoyl glycine: Contains the 4-chlorobenzoyl group but lacks the benzhydryl moiety.
Benzhydryl alcohol: Similar structure but with a hydroxyl group instead of the acetate moiety.
Uniqueness: Benzhydryl 2-[(4-chlorobenzoyl)amino]acetate is unique due to the combination of the benzhydryl, 4-chlorobenzoyl, and acetate groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propriétés
IUPAC Name |
benzhydryl 2-[(4-chlorobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c23-19-13-11-18(12-14-19)22(26)24-15-20(25)27-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCISNMPPJPWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(Z)-[3-(4-bromophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate](/img/structure/B3542095.png)
![4-bromophenyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3542096.png)
![(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate](/img/structure/B3542099.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3542103.png)

![4-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B3542133.png)



![3-nitrobenzyl 4-{[(2-methylphenyl)amino]methyl}benzoate](/img/structure/B3542154.png)



